

Application Notes: Diaminoglyoxime as a Precursor for High-Density Energetic Materials

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Compound of Interest

Compound Name: *Diaminoglyoxime*

Cat. No.: *B1384161*

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Introduction

Diaminoglyoxime (DAG), also known as oxamidoxime, is a crucial precursor in the synthesis of advanced high-density energetic materials. Its primary application lies in its role as a key intermediate for producing 3,4-diaminofurazan (DAF), a foundational structure for a variety of thermally stable, high-energy compounds.[1][2] The furazan ring system, derived from DAG, is valued in energetic materials research for its dense, planar structure, aromatic stability, and the energetic contribution of the ring's oxygen atom.[3] The availability of safe and efficient synthesis routes for DAG has made the large-scale production of DAF and its energetic derivatives economically viable, paving the way for new developments in the field.[1][4] Beyond furazans, DAG is also explored in the formulation of metal-containing energetic complexes and as a ballistic modifier in propellants.[5][6][7]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of Diaminoglyoxime (DAG)

This protocol details a convenient and safe laboratory-scale synthesis of **diaminoglyoxime** from glyoxime, adapted from literature methods which report yields of approximately 60%.[1] An improved method yielding up to 80% has also been developed by simply adding an aqueous solution of glyoxal to a heated aqueous solution of hydroxylamine, which minimizes exothermic hazards.[4]

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity	Role
Glyoxime	C ₂ H ₄ N ₂ O ₂	88.07	17.6 g (0.2 mol)	Starting Material
Hydroxylamine Hydrochloride	NH ₂ OH·HCl	69.49	27.8 g (0.4 mol)	Aminating Agent
Sodium Hydroxide	NaOH	40.00	20.0 g (0.5 mol)	Base
Deionized Water	H ₂ O	18.02	100 mL	Solvent

Procedure

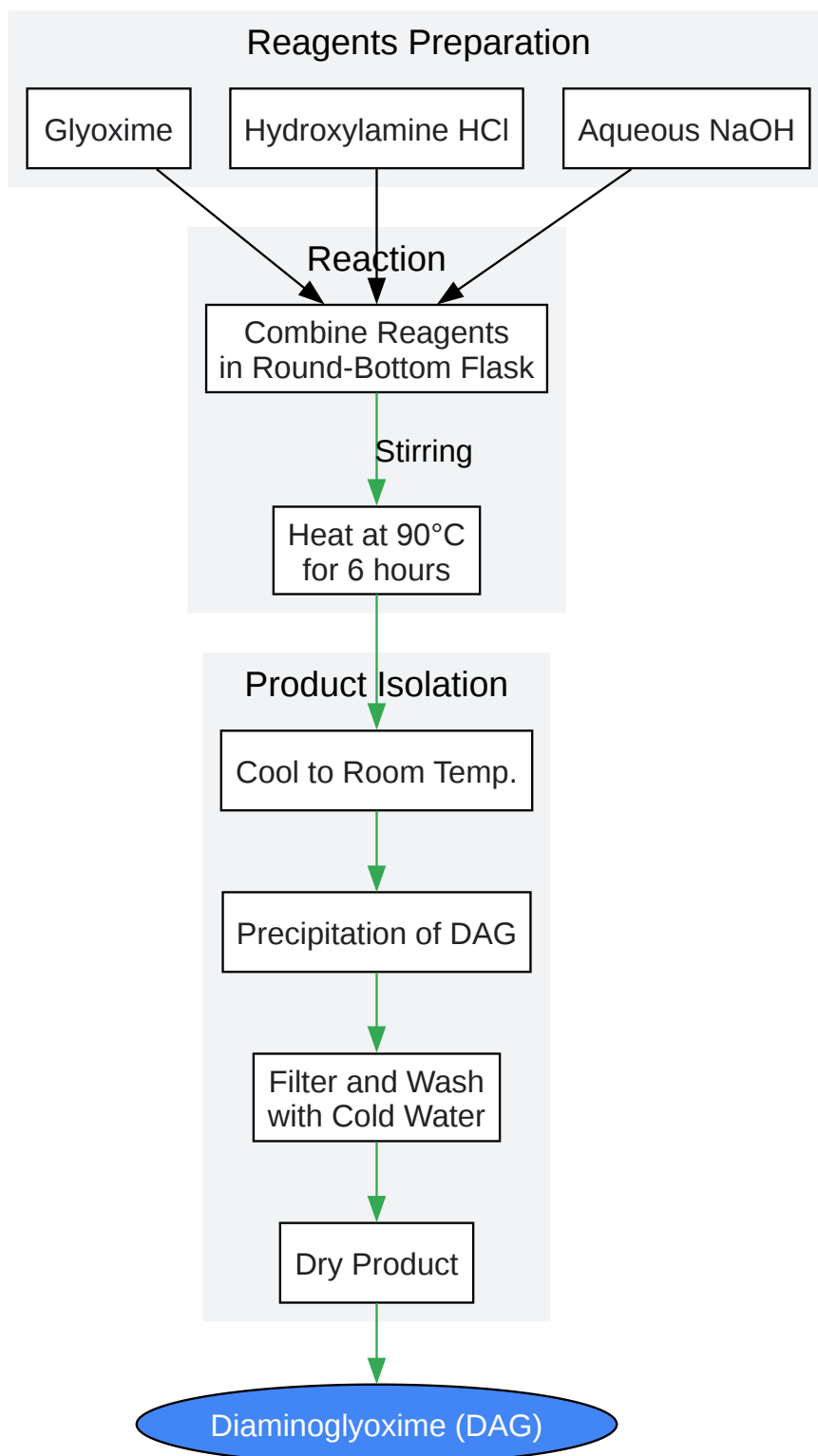
- To a 250 mL round-bottom flask, add glyoxime (17.6 g, 0.2 mol) and a 5 M aqueous solution of sodium hydroxide (100 mL).
- Stir the mixture to dissolve the glyoxime.
- Add hydroxylamine hydrochloride (27.8 g, 0.4 mol) to the solution in a single portion.
- Fit the flask with a reflux condenser and heat the assembly in an oil bath, maintaining the bath temperature at 90°C for 6 hours.[\[1\]](#)
- After the heating period, allow the reaction mixture to cool to room temperature.
- A precipitate of colorless, needle-like crystals will form.
- Isolate the solid product by vacuum filtration.
- Wash the collected solid with a small amount of cold water (10-15 mL).
- Dry the product to yield **diaminoglyoxime**. Expected yield: ~14.0 g (60%).[\[1\]](#)

Characterization

- Melting Point: 203-205 °C (with decomposition).[\[1\]](#)

- ^1H NMR (DMSO- d_6): δ 5.18 (bs, 4H, NH_2), 9.76 (s, 2H, OH).[1]
- ^{13}C NMR (DMSO- d_6): δ 145.2.[1]

Workflow for Diaminoglyoxime (DAG) Synthesis



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Workflow for the synthesis of **Diaminoglyoxime** (DAG).

Protocol 2: Synthesis of 3,4-Diaminofurazan (DAF) from DAG

DAF is a critical energetic precursor synthesized via the dehydration and cyclization of DAG. This procedure requires elevated temperatures and pressures.^{[1][3]}

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity	Role
Diaminoglyoxime (DAG)	C ₂ H ₆ N ₄ O ₂	118.10	23.6 g (0.2 mol)	Starting Material
Potassium Hydroxide	KOH	56.11	9.0 g (0.16 mol)	Base/Dehydrating Agent
Deionized Water	H ₂ O	18.02	80 mL	Solvent

Procedure

- Prepare a 2 M aqueous solution of potassium hydroxide by dissolving KOH (9.0 g) in water (80 mL).
- Create a suspension of **diaminoglyoxime** (23.6 g, 0.2 mol) in the aqueous potassium hydroxide solution within a stainless steel pressure reactor.
- Seal the reactor securely.
- Place the reactor in a preheated oil bath at 170-180°C and maintain this temperature for 2 hours.^[1]
- After heating, cool the reactor by immersing it in an ice bath for 2 hours.

- Caution: Open the reactor in a well-ventilated fume hood to avoid exposure to trace amounts of ammonia gas that may be released.
- Transfer the reaction mixture from the reactor, washing the chamber with water (2 x 20 mL) to ensure complete recovery.
- Filter the mixture to collect the product, which precipitates as colorless needles.
- Dry the product to yield 3,4-diaminofurazan. Expected yield: ~14.1 g (70%).[\[1\]](#)

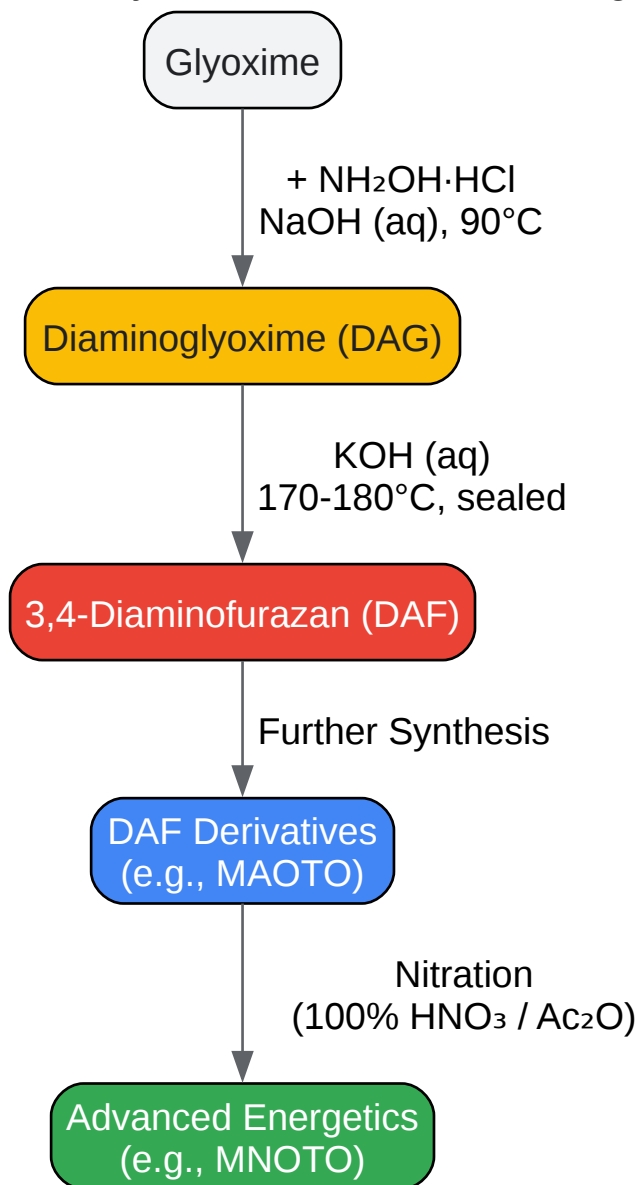
Characterization

- Melting Point: 179-180 °C.[\[1\]](#)
- IR (KBr, cm^{-1}): 3423, 3318, 1647, 1591, 1353.[\[1\]](#)

Application in Advanced Energetic Materials

DAG is the entry point to a family of high-energy, high-density materials based on the furazan structure. The amino groups on the DAF ring can be further functionalized, such as through nitration, to produce powerful explosives.[\[1\]](#)

Synthesis Pathway to Furazan-Based Energetic Materials



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Reaction pathway from Glyoxime to advanced energetics.

Data Summary

The following table summarizes the key properties of **diaminoglyoxime** and its primary energetic derivative, diaminofurazan, as reported in the literature.

Compound	Formula	Molar Mass (g/mol)	Melting Point (°C)	Density (g/cm ³)	Synthesis Yield	Notes
Diaminoglyoxime (DAG)	C ₂ H ₆ N ₄ O ₂	118.10	203-205 (dec.) [1]	-	60-80% [1] [4]	Key precursor, also used as a ballistic modifier. [6]
3,4-Diaminofurazan (DAF)	C ₂ H ₄ N ₄ O	100.07	179-180 [1]	1.61 [3]	>70% (from DAG) [1]	Precursor to many high-performance explosives. [2]
MAOTO	-	-	>200 [1]	1.81 (calc.) [1]	-	A DAF derivative; reported to be shock insensitive. [1]
MNOTO	C ₉ H ₂ N ₁₈ O ₈	490.23	160 (dec.) [1]	-	97% (nitration step) [1]	High-energy derivative with enhanced detonation properties. [1]

Safety Precautions

- The synthesis and handling of energetic materials and their precursors should only be conducted by trained personnel in a controlled laboratory environment.

- Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
- The synthesis of DAF involves high temperatures and pressures and must be performed in a suitable pressure reactor with appropriate safety shields and pressure-release mechanisms.
- Nitration reactions, such as the synthesis of MNOTO, involve highly corrosive and reactive acids (e.g., 100% nitric acid) and must be performed with extreme caution in a chemical fume hood, with careful temperature control to prevent runaway reactions.
- All energetic compounds should be handled in small quantities and tested for sensitivity to impact, friction, and electrostatic discharge before scaling up.

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